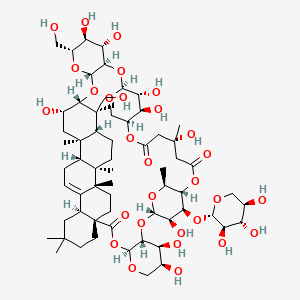
Severin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acidissiminol epoxide, also known as severine, belongs to the class of organic compounds known as benzamides. These are organic compounds containing a carboxamido substituent attached to a benzene ring. Acidissiminol epoxide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, acidissiminol epoxide is primarily located in the membrane (predicted from logP). Outside of the human body, acidissiminol epoxide can be found in beverages and fruits. This makes acidissiminol epoxide a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Overview of Structural Equation Modeling (SEM) in Research
Structural Equation Modeling (SEM) has been extensively utilized in various fields of scientific research. A review by MacCallum and Austin highlights SEM's versatility, demonstrating its application across diverse research designs and substantive issues in psychology. They also point out prevalent methodological concerns within SEM literature, emphasizing the need for greater scrutiny to enhance its utility and accuracy in research (MacCallum & Austin, 2000).
Environmental Scanning Electron Microscope (ESEM) in Biological Research
The introduction of the Environmental Scanning Electron Microscope (ESEM) marked a significant advancement in biological research. Muscariello et al. discuss how ESEM operates in a gaseous atmosphere, offering new possibilities for studying wet materials and biological samples. Despite many applications showcasing ESEM's convenience, its full potential and the extent of its benefits are still subjects of ongoing research (Muscariello et al., 2005).
SEM in Ecological Studies
Fan et al. provide an updated review of SEM applications in ecological studies. Their analysis covers essential components, variants of SEM, and common issues encountered in SEM applications. They emphasize the underutilized advanced SEM applications in ecology, such as latent growth curve models and Bayesian SEM, and highlight the need for improved methodologies and broader research questions to enhance the empirical and comprehensive research on SEM's utility in ecology (Fan et al., 2016).
Molecular Mechanisms in Muscle Fatigue and Severin's Phenomenon
Rubtsov reviews the structural organization of sarcoplasmic reticulum Ca-release channels (ryanodine receptors) in different muscle types, the regulation of these channels by low molecular weight compounds, and the changes that occur during muscle fatigue. The review particularly focuses on Severin's phenomenon, where the presence of carnosine is believed to modulate the activity of sarcoplasmic reticulum Ca-release channels, thereby protecting muscle fibers against fatigue (Rubtsov, 2001).
Propiedades
Número CAS |
139165-01-8 |
|---|---|
Nombre del producto |
Severin |
Fórmula molecular |
C25H31NO4 |
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
N-[2-[4-[(E)-5-(3,3-dimethyloxiran-2-yl)-4-hydroxy-3-methylpent-2-enoxy]phenyl]ethyl]benzamide |
InChI |
InChI=1S/C25H31NO4/c1-18(22(27)17-23-25(2,3)30-23)14-16-29-21-11-9-19(10-12-21)13-15-26-24(28)20-7-5-4-6-8-20/h4-12,14,22-23,27H,13,15-17H2,1-3H3,(H,26,28)/b18-14+ |
Clave InChI |
QQKKFVXSQXUHPI-NBVRZTHBSA-N |
SMILES isomérico |
C/C(=C\COC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2)/C(CC3C(O3)(C)C)O |
SMILES |
CC(=CCOC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2)C(CC3C(O3)(C)C)O |
SMILES canónico |
CC(=CCOC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2)C(CC3C(O3)(C)C)O |
melting_point |
146-149°C |
Descripción física |
Solid |
Sinónimos |
severin severin protein, Dictyostelium |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-[2-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]ethoxy]butanoate](/img/structure/B1233675.png)




![N-methyl-N-[(Z)-pentylideneamino]formamide](/img/structure/B1233683.png)
![[(1S,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-methylbutanoate](/img/structure/B1233686.png)






